molecular formula C16H12S2 B12551278 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene CAS No. 150502-19-5

2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene

Cat. No.: B12551278
CAS No.: 150502-19-5
M. Wt: 268.4 g/mol
InChI Key: CDQPJOYRFIEZOD-UHFFFAOYSA-N
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Description

2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene has been reported for the synthesis of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides, while substitution reactions can produce various substituted thiophenes .

Scientific Research Applications

2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene involves its interaction with molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, affecting neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene include:

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

CAS No.

150502-19-5

Molecular Formula

C16H12S2

Molecular Weight

268.4 g/mol

IUPAC Name

2-ethenyl-5-(4-thiophen-2-ylphenyl)thiophene

InChI

InChI=1S/C16H12S2/c1-2-14-9-10-16(18-14)13-7-5-12(6-8-13)15-4-3-11-17-15/h2-11H,1H2

InChI Key

CDQPJOYRFIEZOD-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CS3

Origin of Product

United States

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